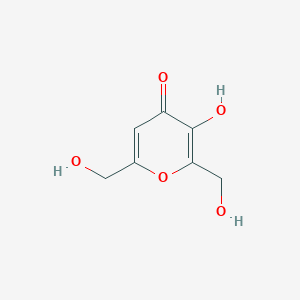

3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-2,6-bis(hydroxymethyl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5/c8-2-4-1-5(10)7(11)6(3-9)12-4/h1,8-9,11H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUXYQQFVNGYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C(C1=O)O)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372682 | |

| Record name | 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2029-49-4 | |

| Record name | 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone chemical properties

An In-Depth Technical Guide to 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a multifaceted pyrone derivative. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, biological activities, and diverse applications. The content is structured to deliver not just data, but a causal understanding of its scientific relevance and experimental utility.

Introduction and Strategic Overview

Pyrones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and natural product synthesis due to their wide-ranging biological activities.[1] These activities include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] this compound (CAS No: 2029-49-4), a specific derivative within this class, stands out for its unique structural features and functional potential.[2][3]

Also known by its IUPAC name, 3-hydroxy-2,6-bis(hydroxymethyl)pyran-4-one, this compound is a fungal metabolite isolated from Aspergillus niger.[3] Its structure, featuring a pyrone core with three hydroxyl groups, imparts strong antioxidant and chelating properties.[2] These characteristics make it a valuable molecule for investigation across various industries, including pharmaceuticals, food science, cosmetics, and agriculture. This guide will delve into the core chemical attributes, analytical methodologies, and functional applications of this versatile compound.

Core Chemical and Physical Properties

The foundational step in evaluating any compound for research or development is a thorough understanding of its physicochemical properties. These parameters dictate its behavior in various systems, from simple solutions to complex biological environments.

Summary of Physicochemical Data

The key properties of this compound are summarized in the table below for quick reference. This data is essential for experimental design, formulation development, and safety assessments.

| Property | Value | Source(s) |

| IUPAC Name | 3-hydroxy-2,6-bis(hydroxymethyl)pyran-4-one | PubChem[4] |

| CAS Number | 2029-49-4 | Chem-Impex[2], TCI[5] |

| Molecular Formula | C₇H₈O₅ | PubChem[4], MySkinRecipes[6] |

| Molecular Weight | 172.14 g/mol | Chem-Impex[2], MySkinRecipes[6] |

| Appearance | Pale yellow to reddish yellow powder/solid | Chem-Impex[2], MySkinRecipes[6] |

| Melting Point | 145 - 153 °C (with decomposition) | Chem-Impex[2], TCI[5] |

| Purity | ≥98% (HPLC) | Chem-Impex[2], TCI[5] |

| Storage | Room temperature, dry, in a cool and dark place | MySkinRecipes[6], TCI[5] |

Structural Elucidation and Spectroscopic Profile

The structure of this compound has been confirmed through various spectroscopic methods and X-ray crystallography.[4] Understanding its spectral fingerprint is critical for identity confirmation and purity analysis.

Caption: 2D structure of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the various functional groups. A broad peak around 3400-3200 cm⁻¹ would correspond to the O-H stretching of the multiple hydroxyl groups. A strong absorption peak around 1650-1600 cm⁻¹ is indicative of the C=O stretching of the α,β-unsaturated ketone in the pyrone ring. C-O stretching vibrations would appear in the 1200-1000 cm⁻¹ region.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The spectrum would show distinct signals for the protons on the hydroxymethyl groups (-CH₂OH), the hydroxyl protons (-OH), and the proton on the pyrone ring. The chemical shifts would be influenced by the electron-withdrawing effects of the adjacent oxygen atoms and the pyrone ring system.

-

¹³C NMR: The spectrum would reveal seven distinct carbon signals, including those for the two hydroxymethyl carbons, the carbons of the pyrone ring (including the carbonyl carbon at a downfield shift, typically >160 ppm), and the carbon bearing the hydroxyl group.

-

-

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound (172.14 g/mol ). The fragmentation pattern would likely show losses of water (H₂O) and hydroxymethyl (-CH₂OH) groups, which is characteristic of such structures.[4]

Synthesis, Stability, and Reactivity

While complex chemical syntheses for pyrone scaffolds exist, including cyclization reactions and transition metal-catalyzed processes, this compound is notably a natural product.[1][3]

-

Natural Synthesis : It is a metabolite produced by the fungus Aspergillus niger, suggesting an efficient biosynthetic pathway.[3] This natural origin is often appealing for applications in food and cosmetics.

-

Chemical Reactivity : The reactivity of the molecule is dominated by its functional groups. The two primary hydroxymethyl groups and the phenolic hydroxyl group can undergo esterification, etherification, and other reactions typical of alcohols.[2] This makes the compound a versatile building block for synthesizing more complex molecules and derivatives for drug discovery programs.[6]

-

Stability : The pyrone ring itself is relatively stable.[8] However, like many poly-hydroxylated compounds, it may be sensitive to strong oxidizing agents and high temperatures, as indicated by its decomposition at the melting point.[5] Storage in a cool, dark, and dry place is recommended to prevent degradation.[5][6]

Biological Activities and Industrial Applications

The unique chemical structure of this compound underpins its utility in a wide array of applications, from enhancing food shelf-life to forming the basis of new therapeutic agents.

Caption: From Core Properties to Diverse Industrial Applications.

-

Pharmaceuticals and Drug Development : The compound's antioxidant and potential anti-inflammatory properties make it a candidate for drug formulation.[2] Pyrone derivatives are actively studied for their therapeutic potential in various diseases.[1] Its ability to act as a scaffold for more complex molecules is also of high interest in medicinal chemistry.[6]

-

Food Industry : It serves as a natural antioxidant and preservative, extending the shelf-life of food products by preventing oxidative degradation.[2] Its chelating ability allows it to bind metal ions that can catalyze spoilage reactions. It is also used as a natural flavoring agent.[2]

-

Cosmetics : In skincare, it is utilized for its moisturizing and skin-repairing properties, appealing to the consumer demand for natural ingredients.[2]

-

Agriculture : The compound has been explored as a natural pesticide, offering a potentially more environmentally friendly alternative to synthetic options.[2][6]

-

Biotechnology and Research : Researchers use it in various biochemical assays and as a versatile intermediate for the organic synthesis of fine chemicals and complex molecular targets.[2][6]

Experimental Protocols and Methodologies

To ensure scientific integrity, any protocol must be self-validating. This involves including appropriate controls and standards to confirm the accuracy and reliability of the results.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality : HPLC is the gold standard for assessing the purity of non-volatile organic compounds. This method separates the target compound from any impurities based on differential partitioning between a stationary and a mobile phase, allowing for precise quantification.

Methodology :

-

System Preparation : Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). The mobile phase can consist of a gradient of methanol (Solvent B) and water with 0.1% formic acid (Solvent A).

-

Standard Preparation : Accurately weigh ~5 mg of this compound reference standard and dissolve in 10 mL of methanol to create a stock solution. Prepare a series of dilutions (e.g., 100, 50, 25, 10, 5 µg/mL) for calibration.

-

Sample Preparation : Dissolve the test sample in methanol to a concentration within the calibration range.

-

Chromatographic Conditions :

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detector: UV at 254 nm

-

Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

-

Data Analysis : Run the standards to generate a calibration curve (peak area vs. concentration). Run the test sample. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

-

System Validation : A blank (methanol) should be run to ensure no system contamination. The linearity of the calibration curve (R² > 0.999) validates the quantitative accuracy of the method.

Protocol: Antioxidant Activity via DPPH Radical Scavenging Assay

Causality : This assay measures the ability of a compound to act as a free radical scavenger. The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom from an antioxidant. The color change, measured spectrophotometrically, is directly proportional to the antioxidant capacity.

Caption: Workflow for the DPPH Antioxidant Assay.

Methodology :

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a series of dilutions from the stock (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

-

Positive Control : Prepare a similar dilution series of a known antioxidant, such as Ascorbic Acid or Trolox.

-

Assay Procedure (96-well plate format) :

-

To each well, add 100 µL of the sample or control dilution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank (A_blank), add 100 µL of methanol and 100 µL of DPPH solution.

-

-

Incubation and Measurement : Shake the plate gently and incubate in the dark at room temperature for 30 minutes. Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation :

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

-

-

Self-Validation and Interpretation : The positive control (Ascorbic Acid) must show potent, dose-dependent inhibition, confirming the assay is performing correctly. The results are typically expressed as an IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals), which is determined by plotting % inhibition against concentration. A lower IC₅₀ value indicates higher antioxidant activity.

Conclusion

This compound is a compelling molecule with a robust profile of chemical properties and biological activities. Its natural origin, coupled with its proven antioxidant and chelating capabilities, positions it as a highly versatile compound for innovation in pharmaceuticals, food technology, and cosmetics. The presence of multiple reactive hydroxyl groups further enhances its value as a synthetic building block for creating novel derivatives with tailored functionalities. For researchers and developers, this pyrone derivative represents a significant opportunity, bridging the gap between natural product chemistry and applied science.

References

- Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR Journal.

- This compound.

- This compound.

- This compound.

- Horinek, R. L. (1967). Some Aspects of Pyrone Synthesis and Stability. Master's Theses.

- This compound. MySkinRecipes.

- FT-IR analysis of pyrone and chromene structures in activated carbon.

- This compound. Tokyo Chemical Industry (TCI).

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C7H8O5 | CID 2747691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2029-49-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. "Some Aspects of Pyrone Synthesis and Stability" by Ronald Louis Horinek [scholars.fhsu.edu]

Synthesis of 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone

An In-Depth Technical Guide to the

Abstract

3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone is a poly-functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science, analogous to the well-studied kojic acid. Its utility stems from its metal-chelating properties, antioxidant potential, and versatile reactivity conferred by its multiple hydroxyl groups.[1] Despite its promising structure, the synthesis of this specific pyrone derivative is not well-documented in peer-reviewed literature, presenting a notable synthetic challenge. This technical guide provides a comprehensive analysis of potential synthetic strategies, designed for researchers, chemists, and professionals in drug development. We will explore plausible synthetic pathways, grounded in established principles of heterocyclic chemistry, offering both theoretical frameworks and detailed, field-proven experimental insights. The focus is on providing a robust, scientifically-validated roadmap for the reliable synthesis of this target molecule.

Introduction and Synthetic Challenges

The 4-pyrone core is a privileged scaffold in numerous natural products and biologically active molecules.[2] Compounds like kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) are known for their potent tyrosinase inhibitory activity and are widely used in cosmetics and as food additives.[1] The target molecule of this guide, this compound, enhances this scaffold with an additional hydroxymethyl group at the C6 position and a hydroxyl group at the C3 position. This increased functionalization is anticipated to improve water solubility, enhance metal chelation, and provide additional points for derivatization, making it a highly attractive target for synthetic exploration.

The primary challenge in synthesizing this molecule is the lack of a direct, established protocol. A literature survey reveals numerous methods for synthesizing simpler 4-pyrones, but none that directly address the specific 2,3,6-trisubstitution pattern of our target. Therefore, a successful synthesis must rely on a logical application and adaptation of existing methodologies. This guide will focus on two principal strategies: de novo construction of the pyrone ring from acyclic precursors and, as an alternative, the functionalization of a pre-existing pyrone core.

Retrosynthetic Analysis

A logical retrosynthetic analysis provides a clear roadmap for assembling the target molecule. The primary disconnection strategy focuses on building the pyrone ring, as this offers the most flexibility in introducing the required substituents.

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights that a de novo synthesis via the cyclization of an acyclic precursor is a convergent and powerful approach. This strategy allows for the strategic placement of functional groups on a linear chain before the ring-forming step, offering greater control over the final substitution pattern.

Proposed Synthetic Pathway: De Novo Ring Construction

This section details a robust, multi-step pathway for the synthesis of this compound starting from commercially available materials. The core of this strategy is the base-catalyzed condensation and cyclization of a carefully chosen set of acyclic precursors to construct the 4-pyrone ring.[3]

Workflow Diagram

Caption: Proposed de novo synthetic workflow.

Detailed Experimental Protocols

The following protocols are theoretical and based on analogous transformations reported in the literature.[4][5][6] They should be performed by trained chemists with appropriate safety precautions.

Step 1: Synthesis of 1,3-bis(benzyloxy)propan-2-one (Precursor A)

Rationale: The hydroxyl groups of dihydroxyacetone must be protected to prevent unwanted side reactions during the base-catalyzed condensation. Benzyl ethers are chosen as protecting groups due to their stability under basic conditions and their facile removal via hydrogenolysis in the final step.

-

Materials: 1,3-Dihydroxyacetone dimer, Benzyl bromide (BnBr), Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF), Ethyl acetate, Brine.

-

Procedure:

-

To a stirred suspension of NaH (2.2 eq.) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of 1,3-dihydroxyacetone dimer (1.0 eq.) in DMF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (2.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1,3-bis(benzyloxy)propan-2-one as a colorless oil.

-

Step 2: Synthesis of Diethyl 2-oxobutanedioate (Precursor B)

Rationale: This β-keto ester will form the C3-C4-C5 portion of the pyrone ring. It is prepared via a Claisen condensation, a classic carbon-carbon bond-forming reaction.

-

Materials: Diethyl oxalate, Ethyl acetate, Sodium ethoxide (NaOEt), Anhydrous ethanol, Diethyl ether, Aqueous HCl.

-

Procedure:

-

To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add a mixture of diethyl oxalate (1.0 eq.) and ethyl acetate (1.2 eq.) dropwise at room temperature.

-

Stir the resulting mixture at room temperature for 12-18 hours. A precipitate should form.

-

Cool the reaction mixture in an ice bath and acidify to pH ~3-4 with cold, dilute aqueous HCl.

-

Extract the mixture with diethyl ether (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate under reduced pressure to yield diethyl 2-oxobutanedioate, which can be used in the next step without further purification.

-

Step 3: Condensation, Cyclization, and Aromatization

Rationale: This is the key ring-forming step. A base-catalyzed condensation between the enolate of Precursor A and the keto-ester of Precursor B, followed by an intramolecular cyclization and subsequent dehydration/aromatization, constructs the protected pyrone ring. This type of reaction is a known method for forming 3-hydroxy-4-pyrone systems.[4][6]

-

Materials: Precursor A, Precursor B, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Aqueous HCl.

-

Procedure:

-

To a stirred suspension of NaH (2.5 eq.) in anhydrous THF at 0 °C, add a solution of Precursor A (1.1 eq.) and Precursor B (1.0 eq.) in THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and carefully quench with water.

-

Acidify the mixture with 1M HCl and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to afford the protected intermediate, 2,6-bis(benzyloxymethyl)-3-hydroxy-4-pyrone.

-

Step 4: Deprotection to Yield Final Product

Rationale: The final step involves the removal of the benzyl protecting groups to unveil the target molecule's hydroxymethyl functionalities. Catalytic hydrogenolysis is a clean and efficient method for this transformation.

-

Materials: Protected pyrone intermediate, Palladium on carbon (10% Pd/C), Ethanol or Ethyl Acetate, Hydrogen gas (H₂).

-

Procedure:

-

Dissolve the protected pyrone (1.0 eq.) in ethanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C (approx. 10% by weight of the substrate).

-

Purge the flask with argon, then introduce hydrogen gas (via a balloon or hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until completion (disappearance of starting material). This may take 4-24 hours.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from ethanol/water) to yield the final product, this compound.

-

Alternative Strategies and Future Perspectives

Pathway B: Modification of a Pyrone Core

An alternative, though likely more challenging, approach involves the selective functionalization of a pre-existing pyrone. For instance, one could envision starting with 2,6-dimethyl-3-hydroxy-4-pyrone. The key steps would involve the selective oxidation of the two methyl groups to hydroxymethyl groups.

-

Challenge: Achieving selective oxidation of the methyl groups to the alcohol stage without over-oxidation to the aldehyde or carboxylic acid can be difficult.[7] Methods involving reagents like selenium dioxide or certain photochemical oxidations might be explored, but selectivity and yield are significant concerns.[8]

Biocatalytic Approaches

The selective hydroxylation of C-H bonds is a transformation at which enzymes excel.[9][10] Future research could explore the use of whole-cell biotransformation or isolated oxygenase enzymes (such as cytochrome P450s) to achieve the hydroxylation steps.[11][12] For example, a microorganism could potentially be engineered to hydroxylate a 2,6-dimethyl-4-pyrone precursor at the 3-position and subsequently at the methyl groups. This "green chemistry" approach could offer high selectivity and avoid the use of protecting groups and harsh reagents.[13]

Product Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two equivalent -CH₂OH groups, a signal for the C5-proton on the pyrone ring, and broad signals for the three -OH protons (which may exchange with D₂O). |

| ¹³C NMR | Resonances for the carbonyl carbon (C4), the enol carbons (C2, C3), the olefinic carbons (C5, C6), and the hydroxymethyl carbons (-CH₂OH). |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight of C₇H₈O₅ (172.14 g/mol ). |

| Infrared (IR) Spectroscopy | Broad O-H stretching band (~3300 cm⁻¹), a C=O stretching band for the pyrone carbonyl (~1650 cm⁻¹), and C=C stretching bands (~1600-1500 cm⁻¹). |

| Melting Point | A sharp, defined melting point, indicating high purity. |

Conclusion

While the synthesis of this compound is not explicitly described in current literature, this guide presents a logical and scientifically sound de novo synthetic strategy. By leveraging well-established reactions such as Claisen condensation and intramolecular cyclization, this pathway offers a controllable and high-potential route to the target molecule. The detailed protocols, grounded in analogous transformations, provide a solid foundation for researchers to begin experimental work. The exploration of alternative and biocatalytic routes further opens the door for future innovation in the synthesis of this promising compound and its derivatives.

References

-

Ma, S., et al. (2014). An Efficient Synthesis of 5-Amido-3-hydroxy-4-pyrones as Inhibitors of Matrix Metalloproteinases. Organic Letters. Available from: [Link]

-

Ma, S., et al. (2014). An Efficient Synthesis of 5-Amido-3-Hydroxy-4-Pyrones as Inhibitors of Matrix Metalloproteinases. NIH Public Access. Available from: [Link]

-

Islam, A., et al. (2008). Biotransformation of 3-hydroxydibenzo-alpha-pyrone into 3,8 dihydroxydibenzo-alpha-pyrone and aminoacyl conjugates by Aspergillus niger. Redalyc. Available from: [Link]

- Schleppnik, A. A. & Miller, R. I. (1969). Synthesis of 4-pyrones. Google Patents (US3474113A).

-

Padwa, A., et al. (2003). 3-Hydroxy-4-pyrones as Precursors of 4-Methoxy-3-oxidopyridinium Ylides. An Expeditious Entry to Highly Substituted 8-Azabicyclo[3.2.1]octanes. Semantic Scholar. Available from: [Link]

- Schleppnik, A. A. & Oftedahl, M. L. (1970). Synthesis of 4-pyrones. Google Patents (US3491122A).

-

Chem-Impex. This compound. Available from: [Link]

-

Klimov, D. S., et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. Available from: [Link]

-

Voskressensky, L. G., et al. (2020). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl). ACS Publications. Available from: [Link]

-

Golding, B. T., et al. (2005). 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). PubMed. Available from: [Link]

-

Keck, G. E., et al. (2005). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. NIH Public Access. Available from: [Link]

- Johannsen, U., et al. (1993). Microbiological oxidation of methyl groups in heterocycles. Google Patents (US5236832A).

-

Ullrich, R. & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. PubMed. Available from: [Link]

-

Ditrich, K. Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis. Science of Synthesis. Available from: [Link]

-

Wang, T., et al. (2015). Atom-Economic Synthesis of 4-Pyrones from Diynones and Water. Semantic Scholar. Available from: [Link]

-

Weissman, K. J. & Müller, R. (2016). Biosynthesis of α-pyrones. PubMed Central. Available from: [Link]

-

Science.gov. methyl group oxidation: Topics by Science.gov. Available from: [Link]

-

Ullrich, R. & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Semantic Scholar. Available from: [Link]

-

Phase 1 of Biotransformation; Hydroxylation, Epoxidation, Reduction and Oxidation. (2023). YouTube. Available from: [Link]

-

Liu, Y., et al. (2016). Synthesis of diverse acyclic precursors to pyrroles for studies of prebiotic routes to tetrapyrrole macrocycles. RSC Publishing. Available from: [Link]

-

Goyal, R. N., et al. (1992). Effect of methyl groups on the oxidation of xanthine and correlation of oxidation potentials with frontier molecular orbital ene. Indian Journal of Chemistry. Available from: [Link]

-

Meunier, B., et al. (2004). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PubMed Central. Available from: [Link]

-

Geng, R., et al. (2024). Facile construction of 2-pyrones under carbene catalysis. RSC Publishing. Available from: [Link]

-

Ullrich, R. & Hofrichter, M. (2007). (PDF) Enzymatic Hydroxylation of Aromatic Compounds. ResearchGate. Available from: [Link]

-

Nobuta, T., et al. (2011). Oxidation of the Methyl Group at the Aromatic Nucleus with Molecular Oxygen in the Presence of N-Bromosuccinimide under Photoirradiation. ResearchGate. Available from: [Link]

-

Wu, S., et al. (2021). A Chemoenzymatic Cascade for the Formal Enantioselective Hydroxylation and Amination of Benzylic C–H Bonds. PubMed Central. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 4-pyrones. Available from: [Link]

-

Weissman, K. J. & Müller, R. (2016). Biosynthesis of α-pyrones. Beilstein Journals. Available from: [Link]

-

ResearchGate. Nucleophilic ring opening of 2-pyrone (1).. Available from: [Link]

-

ResearchGate. 11-α-hydroxylation of canrenone by microbial transformation. Available from: [Link]

-

IOSR Journal. Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. Available from: [Link]

-

Weissman, K. J. & Müller, R. (2016). (PDF) Biosynthesis of α-pyrones. ResearchGate. Available from: [Link]

-

Taylor & Francis. Pyrone – Knowledge and References. Available from: [Link]

Sources

- 1. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Efficient Synthesis of 5-Amido-3-Hydroxy-4-Pyrones as Inhibitors of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3474113A - Synthesis of 4-pyrones - Google Patents [patents.google.com]

- 7. methyl group oxidation: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. redalyc.org [redalyc.org]

- 12. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone (CAS: 2029-49-4): A Multifunctional Pyrone for Advanced Research and Development

Introduction: Unveiling a Versatile Kojic Acid Derivative

3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone, a notable derivative of kojic acid, is emerging as a compound of significant interest across diverse scientific disciplines. Its unique molecular architecture, featuring a 4-pyrone heterocyclic core with hydroxyl and hydroxymethyl functionalities, bestows upon it a compelling array of biological and chemical properties. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical characteristics to its synthesis, biological activities, and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. The enhanced reactivity and functionality offered by its two hydroxymethyl groups, compared to its parent compound kojic acid, open new avenues for its use as a versatile intermediate in the synthesis of complex organic molecules and as a potent bioactive agent.[1]

Physicochemical Properties: A Tabulated Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 2029-49-4 | [2] |

| Molecular Formula | C₇H₈O₅ | [2] |

| Molecular Weight | 172.14 g/mol | [2][3] |

| IUPAC Name | 3-hydroxy-2,6-bis(hydroxymethyl)pyran-4-one | [2] |

| Appearance | Pale yellow to reddish-yellow powder | [3] |

| Melting Point | 145 - 153 °C | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Storage | Room temperature, dry conditions | [3] |

Synthesis of this compound: A Proposed Biocatalytic Approach

While specific literature detailing the direct synthesis of this compound is not abundant, a plausible and efficient synthetic route can be extrapolated from established methods for the biosynthesis and enzymatic modification of kojic acid. The biosynthesis of kojic acid itself is a multi-step enzymatic process from hexoses, primarily by fungi of the Aspergillus genus.[4] Building upon this, a biocatalytic approach using whole-cell systems or isolated enzymes offers a green and selective method for the hydroxymethylation of the kojic acid backbone.

Proposed Experimental Protocol: Enzymatic Hydroxymethylation

This protocol is a hypothetical, yet scientifically grounded, approach based on the known enzymatic reactions involving kojic acid and its derivatives.

Objective: To synthesize this compound via enzymatic hydroxymethylation of a suitable precursor.

Materials:

-

Kojic acid (or a suitable precursor)

-

Formaldehyde or a formaldehyde-releasing agent

-

Recombinant E. coli expressing a hydroxymethyltransferase

-

Luria-Bertani (LB) broth

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Phosphate buffer (pH 7.4)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Methodology:

-

Enzyme Production:

-

Inoculate a starter culture of the recombinant E. coli in LB broth with an appropriate antibiotic and incubate overnight at 37°C with shaking.

-

Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM and incubate for a further 4-6 hours at 30°C.

-

Harvest the cells by centrifugation and resuspend them in phosphate buffer.

-

-

Biotransformation:

-

In a reaction vessel, combine the resuspended cells, kojic acid (or precursor), and formaldehyde in phosphate buffer.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Extraction and Purification:

-

Once the reaction is complete, centrifuge the mixture to remove the cells.

-

Extract the supernatant with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate).

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

-

Caption: Proposed biocatalytic synthesis workflow for this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its antioxidant and anti-inflammatory properties. These effects are largely attributable to the pyrone core and its hydroxyl and hydroxymethyl substituents.

Antioxidant Activity and the Nrf2/ARE Signaling Pathway

The antioxidant capacity of pyrone derivatives is well-documented.[5] They can act as potent radical scavengers and have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Mechanism of Action:

Under conditions of oxidative stress, this compound is hypothesized to induce the nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of its target genes, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).[5] This cascade ultimately enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. The antioxidant activity of kojic acid has been quantified, with an IC50 value of 63.8 µg/ml in a DPPH assay, providing a benchmark for its derivatives.[6]

Caption: Antioxidant mechanism via the Nrf2/ARE signaling pathway.

Anti-inflammatory Effects via NF-κB Inhibition

Chronic inflammation is a hallmark of many diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Kojic acid and its derivatives have demonstrated anti-inflammatory properties by inhibiting this pathway.[7][8]

Mechanism of Action:

In the presence of inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB signaling cascade is activated, leading to the production of pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α).[7] this compound is proposed to exert its anti-inflammatory effects by suppressing the activation of NF-κB.[8] This inhibition leads to a downstream reduction in the expression and release of these pro-inflammatory mediators, thereby dampening the inflammatory response. Studies on novel kojic acid derivatives have shown their ability to inhibit nitric oxide (NO) production in RAW 264.7 macrophage cells and reduce the mRNA expression of these key cytokines.[7][9]

Caption: Anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyran ring, the hydroxymethyl groups, and the hydroxyl group. The chemical shifts and coupling patterns would be characteristic of the pyrone scaffold.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon, the olefinic carbons of the pyran ring, and the carbons of the hydroxymethyl groups, providing a carbon fingerprint of the molecule.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound (172.14 g/mol ) and provide fragmentation patterns that can aid in structural confirmation.[2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C) present in the molecule.[3]

Safety and Toxicological Profile

The safety profile of this compound can be preliminarily assessed by considering the toxicological data of its parent compound, kojic acid. Kojic acid has been extensively studied for its use in cosmetic products.[10][11]

-

Genotoxicity and Carcinogenicity: Kojic acid was not found to be a toxicant in acute, chronic, reproductive, and genotoxicity studies.[10][11] Some animal studies suggested tumor promotion and weak carcinogenicity, but these effects were observed at concentrations unlikely to be reached through dermal absorption in humans.[10][11]

-

Dermal Sensitization: Human sensitization data for kojic acid support its safety at concentrations up to 2% in leave-on cosmetics.[10][11]

-

Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel concluded that kojic acid is safe for use in cosmetic products at concentrations up to 1%.[11] However, the European Commission's Scientific Committee on Consumer Safety (SCCS) has expressed concerns about its use as a skin-lightening agent at 1% due to potential endocrine-disrupting properties, suggesting a safer concentration of up to 0.7%.[12]

It is crucial to note that while the data on kojic acid provides a valuable reference, dedicated toxicological studies on this compound are necessary to establish its specific safety profile.

Applications and Future Perspectives

The unique combination of antioxidant, anti-inflammatory, and chelating properties, along with its potential for chemical modification, positions this compound as a promising candidate for various applications.

-

Drug Development: Its ability to modulate key signaling pathways involved in inflammation and oxidative stress makes it a valuable lead compound for the development of novel therapeutics for a range of diseases, including inflammatory disorders and neurodegenerative diseases.

-

Cosmeceuticals: As a derivative of kojic acid, it holds potential for use in advanced skincare formulations for its skin-repairing and moisturizing properties, in addition to its antioxidant benefits that can protect the skin from environmental stressors.[1]

-

Food Industry: Its antioxidant properties suggest its utility as a natural preservative to extend the shelf-life of food products by preventing oxidative degradation.[1]

-

Agrochemicals: The compound has been explored as a natural pesticide, offering a potentially more environmentally friendly alternative to synthetic pesticides.[3]

-

Material Science: Its structure allows for its use in modifying polymers and resins to enhance their thermal stability and mechanical strength.[3]

Conclusion

This compound is a multifunctional molecule with significant potential in diverse scientific and industrial fields. Its enhanced reactivity and bioactivity compared to kojic acid make it a compelling subject for further research and development. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, its mechanisms of action, and its potential applications. As research into pyrone chemistry and biology continues to expand, it is anticipated that the full potential of this versatile compound will be realized, leading to innovative solutions in medicine, cosmetics, and beyond.

References

-

Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link].

-

Li, M., et al. Novel kojic acid derivatives with anti-inflammatory effects from Aspergillus versicolor. Fitoterapia. 2021;154:105027. Available from: [Link].

-

ScienceDirect. Novel kojic acid derivatives with anti-inflammatory effects from Aspergillus versicolor. Available from: [Link].

-

National Center for Biotechnology Information. 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages. PubMed Central. 2023. Available from: [Link].

-

ResearchGate. Toward the Strong Antioxidant Derivatives of Kojic Acid by Introducing Phenyl Moieties | Request PDF. Available from: [Link].

-

ACS Publications. Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives | Journal of Natural Products. Available from: [Link].

-

ACS Publications. Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives. Available from: [Link].

-

ResearchGate. Anti-inflammatory Effects of a P-coumaric Acid and Kojic Acid Derivative in LPS-stimulated RAW264.7 Macrophage Cells. Available from: [Link].

-

National Center for Biotechnology Information. Structural Characterization and In Vitro Antioxidant Activity of Kojic Dipalmitate Loaded W/O/W Multiple Emulsions Intended for Skin Disorders. PubMed Central. Available from: [Link].

-

AIP Publishing. Properties of Kojic Acid and Curcumin: Assay on Cell B16-F1. Available from: [Link].

-

ResearchGate. Novel kojic acid derivatives with anti-inflammatory effects from Aspergillus versicolor | Request PDF. Available from: [Link].

-

Semantic Scholar. Kojic Acid Derivatives. Available from: [Link].

-

National Center for Biotechnology Information. This compound. PubChem. Available from: [Link].

-

National Center for Biotechnology Information. The biosynthesis of kojic acid. 2. The occurrence of aldolase and triosephosphate isomerase in Aspergillus species and their relationship to kojic acid biosynthesis. PubMed Central. Available from: [Link].

-

Penn State University. Final report of the safety assessment of kojic acid as used in cosmetics. Available from: [Link].

-

Cosmetic Ingredient Review. Amended Safety Assessment of Kojic Acid as Used in Cosmetics. Available from: [Link].

-

ResearchGate. Final Report of the Safety Assessment of Kojic Acid as Used in Cosmetics. Available from: [Link].

-

Premium Beauty News. Kojic acid in cosmetics poses a risk to consumers' health, SCCP finds. 2008. Available from: [Link].

-

IOSR Journals. Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. Available from: [Link].

-

ResearchGate. IC 50 values of tyrosinase inhibition assay. Kojic acid as. Available from: [Link].

-

MDPI. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules. 2023. Available from: [Link].

-

MDPI. Regioselective Enzymatic Synthesis of Kojic Acid Monoesters. Molecules. 2020. Available from: [Link].

-

ResearchGate. Synthesis of different Kojic acid derivatives. Available from: [Link].

-

Cosmetic Ingredient Review. SM_Kojic Acid.pdf. Available from: [Link].

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. 2017. Available from: [Link].

-

Royal Society of Chemistry. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. 2021. Available from: [Link].

-

PubMed. Preparation and antiinflammatory activity of 2- and 4-pyridones. Available from: [Link].

-

MySkinRecipes. This compound. Available from: [Link].

-

Royal Society of Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. 2017. Available from: [Link].

-

Bentham Science. Kojic Acid - A Blossoming Scaffold of Biological Significance: An Overview of Synthesis, Properties, and Biological Applications. Available from: [Link].

-

National Center for Biotechnology Information. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. 2022. Available from: [Link].

-

MDPI. Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins. Molecules. 2023. Available from: [Link].

-

National Institute of Standards and Technology. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. NIST WebBook. Available from: [Link].

- Google Patents. WO2002083092A1 - Water-in-stable kojic acid derivatives and method for preparing thereof, and whitening cosmetics composition containing the same.

-

ResearchGate. Structures of (a) 4-pyrone, (b) 3-hydroxy-4-pyrone, (c) 3-hydroxychromen-4-one (3-HC), and (d) 3-hydroxyflavone (3-HF).. Available from: [Link].

-

National Center for Biotechnology Information. Synthesis and Properties of (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Reduction-Resistant Spin Labels with High Spin Relaxation Times. PubMed Central. Available from: [Link].

-

ResearchGate. FT-IR Analysis of Pyrone and Chromene Structures in Activated Carbon. Available from: [Link].

-

National Center for Biotechnology Information. Kinetics and Optimization of Lipophilic Kojic Acid Derivative Synthesis in Polar Aprotic Solvent Using Lipozyme RMIM and Its Rheological Study. PubMed Central. Available from: [Link].

-

ResearchGate. Biological functions of kojic acid and its derivatives in medicine, cosmetics, and food industry: Insights into health aspects | Request PDF. Available from: [Link].

-

ResearchGate. Reaction scheme of kojic acid derivative synthesis from palmitic acid.... Available from: [Link].

-

ResearchGate. (A) Infrared spectrum of 4-hydroxy-6-methyl-a-pyrone isolated in Ar matrix. Available from: [Link].

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link].

-

ResearchGate. Mass spectra of methylated 4-(4′-hydroxyphenyl)-2-pyrone-6-carboxylic.... Available from: [Link].

Sources

- 1. Synthesis and bioevaluation of a series of α-pyrone derivatives as potent activators of Nrf2/ARE pathway (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H8O5 | CID 2747691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Novel kojic acid derivatives with anti-inflammatory effects from Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel kojic acid derivatives with anti-inflammatory effects from Aspergillus versicolor [m.x-mol.net]

- 10. pure.psu.edu [pure.psu.edu]

- 11. researchgate.net [researchgate.net]

- 12. cir-safety.org [cir-safety.org]

An In-Depth Technical Guide to 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone: Properties, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone, a versatile heterocyclic compound with significant potential across various scientific disciplines. Drawing upon available data and expert analysis of related structures, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to effectively utilize this molecule in their work. We will delve into its structural features, physicochemical parameters, and characteristic spectral data, while also exploring its stability, reactivity, and key applications. Where specific experimental data for the target molecule is not publicly available, we will provide field-proven insights based on the well-characterized properties of analogous compounds.

Molecular Structure and Identification

This compound, a derivative of 4-pyrone, is characterized by a central pyran-4-one ring substituted with a hydroxyl group at the 3-position and hydroxymethyl groups at the 2- and 6-positions. This unique arrangement of functional groups imparts a combination of hydrophilicity and chemical reactivity that underpins its diverse applications.

digraph "3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone_Structure" {

graph [rankdir="LR", size="7.6,!", ratio=fill, bgcolor="#F1F3F4"];

node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];

struct [label=<

Identifier Value IUPAC Name 3-hydroxy-2,6-bis(hydroxymethyl)pyran-4-one[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnbj1HOoIeul4hll19j9Vpu1W2RNOvRzTx2qJ2DJ4cqraLPrqY2fPYfWhYlyVyOMdBudEimffl8KaouN39vFfa8ZtpC6qg9NgA9BmVuGxHUTqm68UgfHAoH4bUrj-JnLuOPAIL6EHw3TVhCJ0uuYoC1aHDW_rgX7c6bXUAaZLIltW4aVbqEoRp9Eo9XlnQ)] CAS Number 2029-49-4[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnbj1HOoIeul4hll19j9Vpu1W2RNOvRzTx2qJ2DJ4cqraLPrqY2fPYfWhYlyVyOMdBudEimffl8KaouN39vFfa8ZtpC6qg9NgA9BmVuGxHUTqm68UgfHAoH4bUrj-JnLuOPAIL6EHw3TVhCJ0uuYoC1aHDW_rgX7c6bXUAaZLIltW4aVbqEoRp9Eo9XlnQ)] Molecular Formula C₇H₈O₅[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnbj1HOoIeul4hll19j9Vpu1W2RNOvRzTx2qJ2DJ4cqraLPrqY2fPYfWhYlyVyOMdBudEimffl8KaouN39vFfa8ZtpC6qg9NgA9BmVuGxHUTqm68UgfHAoH4bUrj-JnLuOPAIL6EHw3TVhCJ0uuYoC1aHDW_rgX7c6bXUAaZLIltW4aVbqEoRp9Eo9XlnQ)] Molecular Weight 172.13 g/mol[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnbj1HOoIeul4hll19j9Vpu1W2RNOvRzTx2qJ2DJ4cqraLPrqY2fPYfWhYlyVyOMdBudEimffl8KaouN39vFfa8ZtpC6qg9NgA9BmVuGxHUTqm68UgfHAoH4bUrj-JnLuOPAIL6EHw3TVhCJ0uuYoC1aHDW_rgX7c6bXUAaZLIltW4aVbqEoRp9Eo9XlnQ)] InChIKey YZUXYQQFVNGYCA-UHFFFAOYSA-N[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnbj1HOoIeul4hll19j9Vpu1W2RNOvRzTx2qJ2DJ4cqraLPrqY2fPYfWhYlyVyOMdBudEimffl8KaouN39vFfa8ZtpC6qg9NgA9BmVuGxHUTqm68UgfHAoH4bUrj-JnLuOPAIL6EHw3TVhCJ0uuYoC1aHDW_rgX7c6bXUAaZLIltW4aVbqEoRp9Eo9XlnQ)]

>];

}

Figure 1: 2D structure and key identifiers of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. While comprehensive experimental data for this compound is limited in the public domain, we can summarize the available information and provide expert insights based on analogous structures like kojic acid.

Physical Properties

The known physical properties are summarized in the table below. The presence of multiple hydroxyl groups suggests a high degree of polarity, influencing its solid-state properties and solubility.

| Property | Value | Source(s) |

| Appearance | Pale yellow to reddish yellow powder | [1] |

| Melting Point | 145 - 153 °C (with decomposition) | [2][3] |

| Boiling Point | Data not available | |

| Solubility | Soluble in methanol. | [2] |

Acid-Base Properties

The acidity of the enolic hydroxyl group on the pyrone ring is a key determinant of the molecule's behavior in different pH environments.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its array of functional groups: the enolic hydroxyl, the two primary alcohol moieties, and the α,β-unsaturated ketone system within the pyrone ring.

-

Antioxidant Activity: The enolic hydroxyl group confers significant antioxidant properties.[1] This is a common feature among hydroxypyrones, which can act as radical scavengers. This property is central to its use as a preservative in various industries.[1]

-

Chelating Agent: The 3-hydroxy-4-pyrone scaffold is a well-known bidentate chelator of metal ions.[1] This ability to sequester metal ions, particularly transition metals, contributes to its stabilizing effects in formulations by preventing metal-catalyzed degradation.

-

Reactivity of Hydroxymethyl Groups: The two primary alcohol groups can undergo typical alcohol reactions, such as esterification and etherification, providing handles for chemical modification and the synthesis of derivatives with tailored properties.[1]

Spectral and Analytical Characterization

Detailed spectral data is essential for the unambiguous identification and purity assessment of this compound. While full spectral datasets are not publicly available, we can predict the expected spectral features based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the hydroxymethyl protons, the vinylic proton on the pyrone ring, and the exchangeable hydroxyl protons. The chemical shifts will be influenced by the electron-withdrawing nature of the pyrone ring and potential hydrogen bonding.

-

¹³C NMR: The carbon NMR spectrum will reveal signals for the carbonyl carbon, the olefinic carbons, the carbon bearing the hydroxyl group, and the carbons of the hydroxymethyl groups.

A product specification sheet indicates that the NMR spectrum conforms to the structure, but does not provide the specific data.[2]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the hydroxyl groups.

-

C=O Stretching: A strong absorption band around 1600-1650 cm⁻¹ characteristic of the conjugated ketone in the pyrone ring.

-

C=C Stretching: Bands in the 1500-1600 cm⁻¹ region corresponding to the carbon-carbon double bond in the ring.

-

C-O Stretching: Absorptions in the 1000-1300 cm⁻¹ range due to the C-O stretching of the hydroxyl and ether functionalities.

A product specification sheet indicates that the IR spectrum conforms to the structure, but does not provide the specific peak data.[2]

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 172 or 173, respectively. Fragmentation would likely involve the loss of water, formaldehyde, and other small neutral molecules from the hydroxymethyl and hydroxyl groups. PubChem lists a GC-MS spectrum for this compound, confirming its amenability to this analytical technique.[6]

Synthesis and Purification

Detailed, peer-reviewed synthesis protocols for this compound are not readily found in the literature. However, its structure suggests a potential synthetic route starting from kojic acid, a readily available natural product.

Figure 2: A conceptual workflow for the synthesis of this compound from kojic acid.

Purification of this polar compound would likely involve techniques such as recrystallization from a suitable solvent system or column chromatography on a polar stationary phase like silica gel.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage Conditions: It is recommended to store the compound at room temperature in a dry environment.[1][2]

-

Stability: While specific stability studies are not widely published, its antioxidant properties suggest it may be sensitive to oxidation over long-term storage, especially if exposed to light and air. The decomposition observed upon melting also indicates thermal lability at elevated temperatures. The stability is likely to be pH-dependent, with potential for degradation under strongly acidic or basic conditions.

Applications and Biological Relevance

This compound is a multifunctional compound with applications in various sectors, largely stemming from its antioxidant and chelating properties.

-

Food Industry: It can be used as a natural preservative and flavoring agent, extending the shelf-life and enhancing the taste of food products.[1] Its antioxidant nature helps prevent oxidative degradation.

-

Pharmaceuticals and Cosmetics: It is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] In skincare, it may offer moisturizing and skin-repairing benefits.

-

Agrochemicals: It has been investigated for use in the formulation of pesticides and herbicides.[2]

-

Research: In biotechnology, its unique chemical structure allows it to be used in various biochemical assays and studies.[1] It has also been used in the experimental and computational crystal structure study of nigerloxin, a fungal metabolite.[7]

Experimental Protocols (Representative)

The following are representative protocols for the characterization of a hydroxypyrone compound. These would need to be optimized for this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (both with 0.1% formic acid) is a common starting point for polar analytes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV scan (likely around 270 nm based on related structures).

-

Sample Preparation: Dissolve a known amount of the compound in the initial mobile phase composition.

Determination of pKa (Potentiometric Titration)

-

Instrumentation: A calibrated pH meter and a magnetic stirrer.

-

Procedure: a. Prepare a solution of the compound in deionized water or a water/co-solvent mixture if solubility is low. b. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). c. Record the pH after each addition of the titrant. d. Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Figure 3: A generalized workflow for the determination of the acid dissociation constant (pKa).

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and potential applications. While there are gaps in the publicly available, detailed experimental data for this specific molecule, a strong understanding of its characteristics can be built upon the well-documented chemistry of related hydroxypyrones. Its antioxidant and chelating functionalities make it a valuable candidate for further investigation in the fields of food science, pharmaceuticals, and materials science. This guide serves as a foundational resource to stimulate and support future research and development involving this promising compound.

References

- Bentley, R. (2006). From miso, sake and shoyu to cosmetics: a century of science for kojic acid. Natural Product Reports, 23(6), 1046-1062.

- Brtko, J., & Ficková, M. (2004). Kojic acid and its derivatives. Central European Journal of Public Health, 12(Suppl), S15-S17.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Sun, Y., et al. (2021). Kojic acid in fourteen mono-solvents: Solubility data, Hansen solubility parameter and thermodynamic properties. Journal of Molecular Liquids, 334, 116091.

-

Wikipedia. (n.d.). Kojic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 2029-49-4 | TCI EUROPE N.V. [tcichemicals.com]

- 4. Kojic acid | 501-30-4 [chemicalbook.com]

- 5. Kojic acid - Wikipedia [en.wikipedia.org]

- 6. This compound | C7H8O5 | CID 2747691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone: Structure, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone (CAS No: 2029-49-4) is a polyfunctional heterocyclic compound derived from the 4-pyrone scaffold. Structurally related to the well-known fungal metabolite kojic acid, this molecule features enhanced hydrophilicity and additional reactive sites due to the presence of two primary hydroxymethyl groups. These structural attributes confer potent antioxidant, metal-chelating, and anti-inflammatory properties, making it a compound of significant interest in pharmaceutical development, cosmetics, and food science.[1][2] This guide provides a comprehensive technical overview of its nomenclature, structural features, physicochemical properties, and a plausible synthetic route. Furthermore, it details protocols for analytical characterization and functional assessment and explores its molecular mechanism of action, particularly in the context of inflammation and oxidative stress.

Nomenclature and Structural Elucidation

IUPAC and Common Names

The systematic IUPAC name for this compound is 3-hydroxy-2,6-bis(hydroxymethyl)pyran-4-one .[3] It is commonly referred to by several synonyms in commercial and research contexts:

Molecular Identity and Structure

The core of the molecule is a 4-pyrone ring, an unsaturated six-membered heterocycle containing an oxygen atom and a ketone group. The specific substitutions—a hydroxyl group at position 3 and hydroxymethyl groups at positions 2 and 6—are critical to its chemical behavior and biological activity.

The arrangement of the C3-hydroxyl and C4-carbonyl groups creates a strong metal-chelating center, a property shared with its precursor, kojic acid.[1] The addition of two hydroxymethyl groups (-CH₂OH) compared to kojic acid increases the molecule's polarity and provides additional sites for esterification or other derivatizations.

Caption: 2D structure of 3-hydroxy-2,6-bis(hydroxymethyl)pyran-4-one.

Physicochemical Properties

The compound is typically supplied as a solid, with properties that reflect its polar nature.

| Property | Value | Source(s) |

| Appearance | Pale yellow to reddish-yellow solid powder | [1] |

| Melting Point | 145 - 153 °C (with decomposition) | [1] |

| Solubility | Soluble in methanol | [4] |

| Storage | Store at room temperature in a dry, dark place | [1][5] |

Synthesis and Characterization

Proposed Synthetic Pathway: Hydroxymethylation of Kojic Acid

This synthesis is based on the principle of electrophilic substitution on the electron-rich pyrone ring. Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) has an available proton at the C6 position. In the presence of a base, a nucleophilic center is generated, which can then react with an electrophile like formaldehyde.

Caption: Proposed workflow for the synthesis of the target molecule.

Representative Laboratory Synthesis Protocol

Disclaimer: This protocol is a representative method based on established chemical principles for hydroxymethylation and has not been optimized. Appropriate safety precautions must be taken.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve kojic acid (14.2 g, 0.1 mol) and potassium carbonate (1.38 g, 0.01 mol) in 100 mL of deionized water.

-

Reaction Initiation: While stirring, add an aqueous solution of formaldehyde (37 wt. %, 16.2 mL, 0.2 mol, 2 equivalents) to the flask.

-

Heating: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Causality Note: The basic conditions facilitated by K₂CO₃ deprotonate the acidic C3-hydroxyl group, increasing the electron density of the pyrone ring and making the C6 position susceptible to electrophilic attack by formaldehyde. An excess of formaldehyde is used to drive the reaction to completion.

-

-

Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly acidify the solution to pH ~3-4 with 2M hydrochloric acid (HCl). A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold deionized water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as methanol/water, to yield the purified this compound. Dry the final product under vacuum.

Spectroscopic Characterization (Predicted)

As experimental spectra are not widely published, the following data are predicted based on the known spectra of kojic acid and the chemical principles of NMR and IR spectroscopy.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, in DMSO-d₆): The proton spectrum is expected to be relatively simple.

-

δ ~6.4 ppm (s, 1H): This singlet corresponds to the vinyl proton at the C5 position of the pyrone ring.

-

δ ~4.5 ppm (s, 2H): Protons of the hydroxymethyl group at the C6 position.

-

δ ~4.3 ppm (s, 2H): Protons of the hydroxymethyl group at the C2 position.

-

Variable OH peaks: The three hydroxyl protons (one phenolic at C3, two alcoholic at C2 and C6) will appear as broad singlets whose chemical shift is dependent on concentration and temperature.

-

-

¹³C NMR (Predicted, in DMSO-d₆):

-

δ ~175 ppm: Carbonyl carbon (C4).

-

δ ~165 ppm: Olefinic carbon bearing oxygen (C2).

-

δ ~147 ppm: Olefinic carbon bearing hydroxyl (C3).

-

δ ~140 ppm: Olefinic carbon bearing oxygen (C6).

-

δ ~112 ppm: Olefinic carbon with proton (C5).

-

δ ~60 ppm: Hydroxymethyl carbon (C6-CH₂OH).

-

δ ~58 ppm: Hydroxymethyl carbon (C2-CH₂OH).

-

3.3.2 Infrared (IR) Spectroscopy The IR spectrum would be dominated by hydroxyl and carbonyl absorptions.

-

~3400-3200 cm⁻¹ (broad, strong): O-H stretching vibrations from the multiple hydroxyl groups, broadened due to hydrogen bonding.

-

~1650 cm⁻¹ (strong): C=O stretching of the conjugated pyrone ketone.

-

~1600 cm⁻¹ (medium): C=C stretching of the pyrone ring.

-

~1200-1000 cm⁻¹ (strong): C-O stretching vibrations from the ether and alcohol functionalities.

Applications in Research and Drug Development

The unique structural features of this molecule make it a versatile platform for various applications.

-

Pharmaceutical Intermediate: It serves as a building block for more complex molecules targeting metabolic and inflammatory conditions.[5] The hydroxyl groups are convenient handles for further chemical modification.

-

Antioxidant and Preservative: Its ability to chelate metal ions and scavenge free radicals makes it effective as a stabilizer in pharmaceutical formulations and as a natural preservative in the food industry to prevent oxidative degradation.[1][2]

-

Cosmeceuticals: Like its parent compound kojic acid, it is explored in skincare for its potential skin-repairing and moisturizing properties, likely linked to its antioxidant effects.[1]

-

Agrochemicals: The pyrone scaffold is found in some natural pesticides, and this compound is used in the formulation of certain crop protection agents.[5]

Molecular Mechanism of Action

The biological activities of this compound are primarily attributed to two key mechanisms: direct antioxidant action and modulation of inflammatory signaling pathways.

Antioxidant and Radical Scavenging Activity

The antioxidant mechanism of pyrones and related polyphenols can proceed via several pathways:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, neutralizing it and forming a stable pyrone radical.

-

Metal Chelation: The C3-hydroxyl and C4-carbonyl groups can chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺. This prevents them from participating in Fenton-type reactions, which generate highly destructive hydroxyl radicals.

-

Electron Donation: The electron-rich ring system can donate an electron to reduce reactive oxygen species (ROS).

Anti-inflammatory Mechanism via NF-κB Inhibition

Chronic inflammation is strongly linked to the pathogenesis of many diseases. A key regulator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB) . Numerous studies have shown that various pyrone and chalcone derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: Proposed inhibition of the NF-κB inflammatory pathway.

Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon receiving an inflammatory signal (e.g., from lipopolysaccharide, LPS), the IKK complex is activated and phosphorylates IκBα. This targets IκBα for degradation, releasing NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes like TNF-α, IL-6, and iNOS. It is proposed that this compound, like other related anti-inflammatory pyrones, inhibits this cascade, likely by preventing the activation of the IKK complex, thereby suppressing the entire downstream inflammatory response.[1][3][6]

Experimental Protocols

Protocol: Quality Control by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of the synthesized compound, adapted from methods for kojic acid and its derivatives.

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of water (containing 0.1% trifluoroacetic acid) and acetonitrile. A typical starting ratio would be 80:20 (v/v).

-

System Design: The C18 stationary phase retains compounds based on hydrophobicity. The polar mobile phase elutes the polar pyrone. Acetonitrile acts as the organic modifier; adjusting its concentration allows for tuning the retention time. TFA is used to sharpen peaks by ensuring the phenolic hydroxyl group is protonated.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 250 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in the mobile phase. Dilute as necessary to fall within the linear range of the detector.

-

Injection Volume: 20 µL.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Protocol: DPPH Free Radical Scavenging Assay

This colorimetric assay is a standard and reliable method to evaluate the in-vitro antioxidant capacity of a compound.

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution is light-sensitive and should be freshly prepared and stored in an amber bottle.

-

Test Compound: Prepare a series of dilutions of this compound in methanol (e.g., ranging from 10 µM to 500 µM).

-

Positive Control: Prepare a similar dilution series of a known antioxidant like Ascorbic Acid or Trolox.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the DPPH stock solution to each well.

-

Add 100 µL of the various dilutions of the test compound, positive control, or methanol (as a blank) to the respective wells.

-

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Mechanism Insight: Antioxidants in the sample donate a hydrogen atom to the purple DPPH radical, reducing it to the yellow, non-radical form (DPPH-H). The degree of color change is proportional to the antioxidant capacity.

-

-

Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration using the following formula:

-

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

-

Data Analysis: Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

Conclusion and Future Outlook